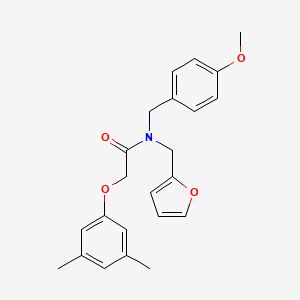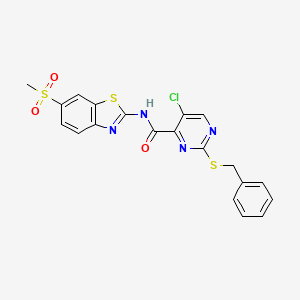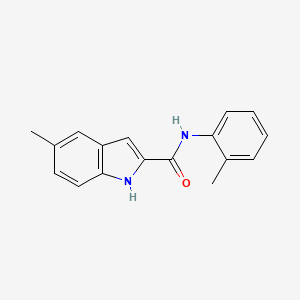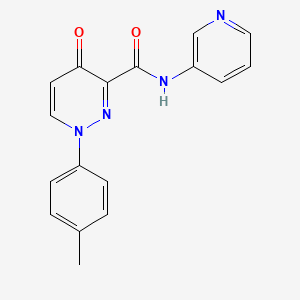![molecular formula C25H25NO5 B11382857 3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11382857.png)
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide: is a chemical compound with the following structural formula:
Structure: C26H25NO4
It is also known by other names such as (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid and 3-(3,5-DIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL)-PROPIONIC ACID .
Preparation Methods
The synthetic routes for this compound involve the following steps:
Industrial Production Methods: While specific industrial methods are proprietary, the compound can be synthesized through organic synthesis techniques.
Reaction Conditions: The synthesis typically involves esterification, amidation, and cyclization reactions.
Reagents: Common reagents include acetic anhydride, propionic anhydride, and appropriate catalysts.
Major Products: The desired product is the title compound, which is a furochromone derivative.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions but may include reduced or substituted derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research into its potential therapeutic effects.
Industry: Its use in the development of novel materials or pharmaceuticals.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.
Properties
Molecular Formula |
C25H25NO5 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C25H25NO5/c1-15-14-30-22-13-23-21(12-20(15)22)16(2)19(25(28)31-23)8-9-24(27)26-11-10-17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3,(H,26,27) |
InChI Key |
UNPJGSCZLSQTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-methoxyphenyl)-3-(phenoxymethyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11382806.png)



![N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11382832.png)

![3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11382847.png)
![1-(4-ethoxyphenyl)-4-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382853.png)
![6-butyl-3-[2-(2-methoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11382863.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11382865.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11382866.png)
![(3-Ethoxyphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone](/img/structure/B11382869.png)
